

# Technical Guide: Solubility of (3-Amino-2-methylphenyl)methanol in Organic Solvents

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## Compound of Interest

Compound Name:	(3-Amino-2-methylphenyl)methanol
Cat. No.:	B104730

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## Abstract

The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter in drug development, influencing formulation, purification, and manufacturing processes. This technical guide focuses on **(3-Amino-2-methylphenyl)methanol**, a compound of interest in chemical and pharmaceutical research. While specific quantitative solubility data for this compound is not readily available in public literature, this document provides a comprehensive theoretical analysis of its expected solubility based on its molecular structure. Furthermore, it outlines a detailed, generalized experimental protocol for determining its solubility, complete with a visual workflow diagram, to aid researchers in generating this crucial data.

## Theoretical Solubility Profile of (3-Amino-2-methylphenyl)methanol

The solubility of a compound is primarily governed by its molecular structure and the principle of "like dissolves like." The structure of **(3-Amino-2-methylphenyl)methanol** ( $C_8H_{11}NO$ ) contains both polar and non-polar moieties, which dictates its interaction with different solvents.

- **Polar Groups:** The presence of a primary amine ( $-\text{NH}_2$ ) group and a hydroxyl ( $-\text{CH}_2\text{OH}$ ) group allows for hydrogen bonding. These groups are expected to interact favorably with polar protic and aprotic solvents.
- **Non-polar Group:** The methyl-substituted benzene ring is aromatic and non-polar, contributing to its solubility in solvents with lower polarity.

Based on this structure, a qualitative prediction of its solubility in common organic solvents can be made.

Table 1: Predicted Qualitative Solubility of **(3-Amino-2-methylphenyl)methanol**

Solvent Class	Example Solvents	Predicted Solubility	Rationale
Polar Protic	Methanol, Ethanol	High	Capable of hydrogen bonding with the amine and hydroxyl groups of the solute.
Polar Aprotic	DMSO, DMF, Acetonitrile	Moderate to High	Can accept hydrogen bonds and interact via dipole-dipole forces with the polar groups.
Moderate Polarity	Ethyl Acetate, THF	Moderate	Balances polar ester/ether groups with non-polar alkyl parts, likely effective at solvating the molecule.
Non-polar	Toluene, Hexane	Low to Very Low	Interactions would be limited to weak van der Waals forces with the aromatic ring.

# Standard Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental method is required. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a crystalline solid in a solvent.

Objective: To determine the equilibrium solubility of **(3-Amino-2-methylphenyl)methanol** in a selected organic solvent at a controlled temperature.

Materials and Equipment:

- **(3-Amino-2-methylphenyl)methanol** (crystalline solid, purity >99%)
- Selected organic solvents (analytical grade)
- Analytical balance
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Methodology:

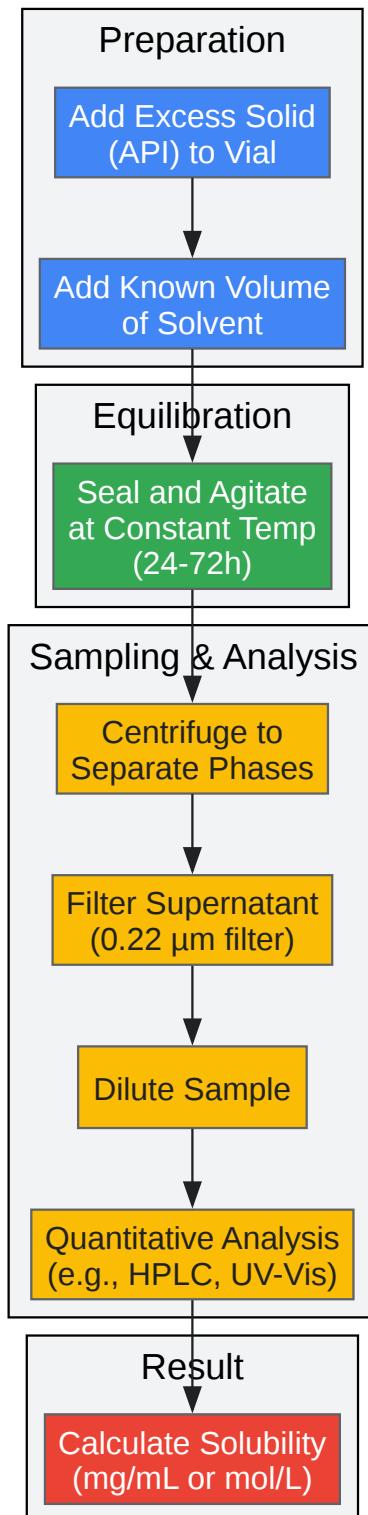
- Preparation: Add an excess amount of solid **(3-Amino-2-methylphenyl)methanol** to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
- Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where concentration is measured at different time points until it plateaus.[1]
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a short period to let the excess solid settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.
- Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately pass the solution through a syringe filter to remove any remaining solid particulates.
- Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the calibrated range of the analytical instrument.
- Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of **(3-Amino-2-methylphenyl)methanol**.[2][3]
- Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.
- Replicates: Perform the entire experiment in triplicate to ensure the precision and reliability of the results.

## Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.

## Workflow for Shake-Flask Solubility Determination

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Caption: Experimental workflow for determining equilibrium solubility.

## Conclusion

While quantitative solubility data for **(3-Amino-2-methylphenyl)methanol** in organic solvents is not currently published, its molecular structure suggests high solubility in polar solvents like alcohols and moderate solubility in a range of other organic media. For drug development professionals and researchers, experimental determination of this property is essential. The standardized shake-flask protocol detailed in this guide provides a robust framework for generating reliable and accurate solubility data, which is fundamental for informed solvent selection in synthesis, purification, and formulation development.

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